2-[4-(4-ethoxybenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine
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Overview
Description
2-[4-(4-ethoxybenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine is a complex organic compound that features a piperazine ring and a pyrimidine ring
Preparation Methods
The synthesis of 2-[4-(4-ethoxybenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine typically involves multiple steps. One common method includes the reaction of 4-ethoxybenzoyl chloride with piperazine to form 4-(4-ethoxybenzoyl)piperazine. This intermediate is then reacted with N,N,6-trimethylpyrimidin-4-amine under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine .
Chemical Reactions Analysis
2-[4-(4-ethoxybenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-[4-(4-ethoxybenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases like Alzheimer’s.
Pharmaceuticals: The compound is explored for its antibacterial and antifungal properties, making it a candidate for new drug development.
Biological Studies: It is used in various biological assays to understand its interaction with different enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-[4-(4-ethoxybenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can enhance cognitive function .
Properties
Molecular Formula |
C20H27N5O2 |
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Molecular Weight |
369.5 g/mol |
IUPAC Name |
[4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-(4-ethoxyphenyl)methanone |
InChI |
InChI=1S/C20H27N5O2/c1-5-27-17-8-6-16(7-9-17)19(26)24-10-12-25(13-11-24)20-21-15(2)14-18(22-20)23(3)4/h6-9,14H,5,10-13H2,1-4H3 |
InChI Key |
HJQPCOXIIZARPE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC(=CC(=N3)N(C)C)C |
Origin of Product |
United States |
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